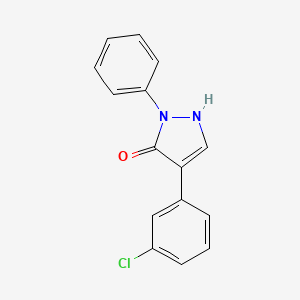
4-(3-氯苯基)-2-苯基-1,2-二氢-3H-吡唑-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the class of pyrazolones. This compound is characterized by a pyrazolone ring substituted with a 3-chlorophenyl group and a phenyl group. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
科学研究应用
4-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of agrochemicals and dyes.
作用机制
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures, such as quinoline derivatives, have been shown to inhibit various enzymes such as tyrosine kinases, topoisomerase, tubulin polymerization, and dhodh kinase . This suggests that “4-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one” might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds such as pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This suggests that “4-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one” might affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
Similar compounds have been studied for their in vivo metabolism . These studies often focus on absorption, distribution, metabolism, and excretion (ADME) properties, which impact the bioavailability of the compound.
Result of Action
Similar compounds such as 4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinoline have been studied for their antioxidant action . This suggests that “4-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one” might have similar effects, potentially acting as an antioxidant.
Action Environment
It’s worth noting that the action of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 3-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to yield the desired pyrazolone compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
In an industrial setting, the production of 4-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
4-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl or chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and halogenated compounds.
相似化合物的比较
Similar Compounds
- 4-(4-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 4-(3-bromophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 4-(3-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Uniqueness
4-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric properties. This substitution pattern can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development .
属性
IUPAC Name |
4-(3-chlorophenyl)-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-12-6-4-5-11(9-12)14-10-17-18(15(14)19)13-7-2-1-3-8-13/h1-10,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWAWNVFEFCJAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CN2)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324383 |
Source


|
| Record name | 4-(3-chlorophenyl)-2-phenyl-1H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665970 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
64123-84-8 |
Source


|
| Record name | 4-(3-chlorophenyl)-2-phenyl-1H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

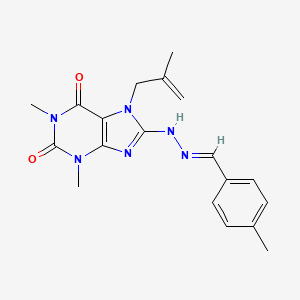
![2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2399472.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2399474.png)
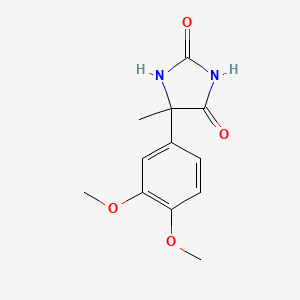
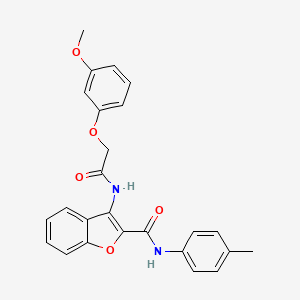
![4-[(Morpholin-4-ylcarbonyl)amino]benzoic acid](/img/structure/B2399480.png)
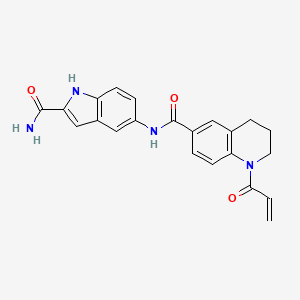
![(E)-N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(dimethylamino)-N-(1-methylpiperidin-4-yl)but-2-enamide](/img/structure/B2399482.png)
![Ethyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B2399486.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2399487.png)
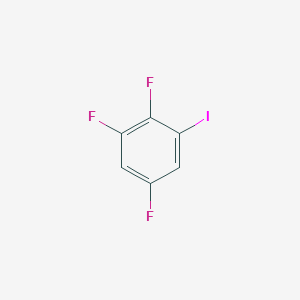
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-4-nitrobenzamide](/img/structure/B2399490.png)
![6-Amino-5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2399491.png)
